An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-phenylbutanoic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-phenylbutanoic acid hydrochloride
Foreword: A Note on Isomeric Specificity
In the landscape of pharmaceutical research and development, precision is paramount. The subject of this guide, 2-Amino-3-phenylbutanoic acid hydrochloride (CAS RN: 80997-87-1), is a chiral amino acid derivative with significant potential in medicinal chemistry. It is crucial to distinguish this molecule from its isomers, particularly the more widely studied 4-Amino-3-phenylbutanoic acid (Phenibut). The seemingly subtle shift in the position of the amino group profoundly alters the molecule's interaction with biological systems. This guide is dedicated to the rigorous characterization of the 2-amino isomer, providing a foundational understanding for researchers and drug development professionals. While comprehensive experimental data for this specific isomer is not as abundant in public literature as for its 4-amino counterpart, this guide synthesizes available information with established analytical principles to provide a robust technical overview.
Molecular Structure and Identification
2-Amino-3-phenylbutanoic acid hydrochloride is the hydrochloride salt of β-methylphenylalanine. The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The commercially available compound under CAS RN: 80997-87-1 is often a racemic mixture (DL-form).
Chemical Structure
Caption: 2D structure of 2-Amino-3-phenylbutanoic acid hydrochloride.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | 2-amino-3-phenylbutanoic acid hydrochloride | Thermo Scientific Chemicals[1] |
| Synonyms | β-Methyl-DL-phenylalanine hydrochloride | Thermo Scientific Chemicals[1] |
| CAS Number | 80997-87-1 | VSNCHEM[2] |
| Molecular Formula | C10H14ClNO2 | Biosynth[3] |
| Molecular Weight | 215.68 g/mol | Biosynth[3] |
| InChI Key | SGKWQBMDOXGYAA-UHFFFAOYNA-N | Thermo Scientific Chemicals[1] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its behavior in both formulation and biological systems. They govern solubility, absorption, distribution, metabolism, and excretion (ADME).
Physical Appearance
2-Amino-3-phenylbutanoic acid hydrochloride is a white to off-white crystalline powder.[4]
Melting Point
Experimental Protocol for Melting Point Determination:
A standard capillary melting point apparatus can be used for this determination.
-
Sample Preparation: A small amount of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Profile: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range provides an indication of purity.
This self-validating protocol ensures an accurate determination of the melting point, a critical parameter for material identification and purity assessment.
Solubility
The hydrochloride salt form of 2-Amino-3-phenylbutanoic acid enhances its stability and solubility in aqueous media compared to its free base form.[4] It is described as being soluble in water.[4] However, quantitative solubility data in various solvents is not specified in the available literature.
Comparative Solubility Data for 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut HCl):
| Solvent | Solubility |
| Water | Freely soluble[6] |
| Ethanol | Slightly soluble[6] |
| DMSO | 20 mg/mL[7] |
| DMF | 25 mg/mL[7] |
| PBS (pH 7.2) | 10 mg/mL[7] |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
This method is a gold standard for determining the thermodynamic solubility of an API.[2][3]
-
Medium Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) and select organic solvents of interest.[8]
-
Sample Addition: Add an excess amount of 2-Amino-3-phenylbutanoic acid hydrochloride to a known volume of each solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the saturated solution from the undissolved solid.
-
Quantification: The concentration of the dissolved API in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
This protocol provides a reliable measure of the intrinsic solubility of the compound, which is critical for predicting its oral absorption and for formulation development.
Caption: Workflow for equilibrium solubility determination.
Dissociation Constant (pKa)
The pKa values of the ionizable groups (the carboxylic acid and the amino group) are critical for understanding the solubility and permeability of the molecule at different physiological pH values. Specific experimental pKa values for 2-Amino-3-phenylbutanoic acid are not available in the reviewed literature. For comparison, the predicted pKa for the carboxylic acid group of the 4-amino isomer is approximately 4.10.[7]
Experimental Protocol for pKa Determination by Potentiometric Titration:
-
Solution Preparation: A precisely weighed amount of 2-Amino-3-phenylbutanoic acid hydrochloride is dissolved in a known volume of deionized water.
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.
-
Titration with Base: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[9][10]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Titration with Acid: The process is repeated by titrating a fresh solution of the amino acid hydrochloride with a standardized strong acid (e.g., 0.1 M HCl).[9]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
This method provides a direct and accurate measurement of the pKa values, which are indispensable for developing pH-dependent formulation strategies and for predicting the extent of ionization in different compartments of the body.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for the structural elucidation and identification of 2-Amino-3-phenylbutanoic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm, corresponding to the five protons of the phenyl group.
-
α-Proton (CH-NH3+): A signal whose chemical shift and multiplicity will depend on the solvent and pH.
-
β-Proton (CH-Phenyl): A multiplet coupled to the α-proton and the methyl protons.
-
Methyl Protons (CH3): A doublet coupled to the β-proton.
-
Amine Protons (NH3+): A broad singlet, which may exchange with D2O.
-
Carboxylic Acid Proton (COOH): A broad singlet, often not observed in protic solvents.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): A signal in the range of 170-180 ppm.
-
Aromatic Carbons: Several signals in the range of 125-140 ppm.
-
α-Carbon (C-NH3+): A signal around 50-60 ppm.
-
β-Carbon (C-Phenyl): A signal around 40-50 ppm.
-
Methyl Carbon (CH3): A signal in the aliphatic region, typically below 20 ppm.
Infrared (IR) Spectroscopy
A supplier of β-Methyl-DL-phenylalanine hydrochloride (CAS 80997-87-1) confirms that its infrared spectrum conforms to the expected structure.[1] The characteristic absorption bands would include:
-
O-H stretch (Carboxylic acid): A broad band around 2500-3300 cm⁻¹.
-
N-H stretch (Ammonium): A broad band around 2800-3200 cm⁻¹, overlapping with the O-H stretch.
-
C-H stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=O stretch (Carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.
-
N-H bend (Ammonium): A band around 1500-1600 cm⁻¹.
-
C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 2-Amino-3-phenylbutanoic acid would show a molecular ion peak corresponding to the free base (m/z = 179.09). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and side-chain cleavages.
Expected Fragmentation Pathways:
-
Decarboxylation: Loss of CO2 from the molecular ion.
-
Loss of the carboxyl group: [M - COOH]+
-
Cleavage of the Cα-Cβ bond: This would lead to fragments characteristic of the amino acid backbone and the phenylpropyl side chain.
Caption: Potential fragmentation pathways in mass spectrometry.
Chirality and Enantiomeric Separation
The presence of two chiral centers makes the stereochemistry of 2-Amino-3-phenylbutanoic acid a critical aspect of its characterization, as different stereoisomers can have vastly different pharmacological activities.
Protocol for Chiral HPLC Separation:
The separation of the enantiomers and diastereomers of 2-Amino-3-phenylbutanoic acid can be achieved using HPLC with a chiral stationary phase (CSP).
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are often effective for separating amino acid enantiomers.[11][12]
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethanol with a small amount of an acidic or basic additive to improve peak shape, is typically used for normal-phase chiral separations. For reversed-phase separations on certain CSPs, aqueous-organic mobile phases can be employed.
-
Detection: UV detection is suitable due to the presence of the phenyl group.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of each stereoisomer.
Significance in Drug Development
The physicochemical properties detailed in this guide are not merely academic; they are critical determinants of the "drug-likeness" of 2-Amino-3-phenylbutanoic acid hydrochloride and its potential as a therapeutic agent or a key intermediate in drug synthesis.
-
Solubility: Directly impacts the bioavailability of orally administered drugs and influences the choice of formulation strategies (e.g., solutions, suspensions).
-
pKa: Governs the degree of ionization at different physiological pHs, which in turn affects solubility, permeability across biological membranes, and binding to target receptors.
-
Melting Point: An indicator of crystal lattice energy and stability.
-
Chirality: Enantiomers can have different efficacy, toxicity, and metabolic profiles. The ability to separate and characterize each stereoisomer is crucial for developing safe and effective drugs.
Conclusion
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-3-phenylbutanoic acid hydrochloride. While a lack of extensive experimental data in the public domain for this specific isomer presents challenges, this document serves as a valuable resource by integrating available information with established analytical protocols and scientific principles. For researchers and drug development professionals, a thorough understanding of these fundamental properties is the first and most critical step in unlocking the full therapeutic potential of this promising molecule. It is strongly recommended that experimental determination of the missing physicochemical parameters be conducted as part of any drug development program involving this compound.
References
-
World Health Organization. Annex 4. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
- Herranz, R., Castro-Pichel, J., Vinuesa, S., & Garcia-Lopez, M. T. (1991). Stereoselection in the Synthesis of threo-and erythro-3-Amino-2-hydroxy-4-phenylbutanoic Acid using Chiral Acetal Templates.
-
ResearchGate. FTIR of phenylalanine amide. [Link]
-
ResearchGate. FTIR analysis of L-phenylalanine. [Link]
- Vandenbussche, F., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3987.
-
ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. [Link]
-
Department of Biotechnology. Titration of Amino Acids. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure). [Link]
-
SESAME. Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. [Link]
-
Brainly.in. Determination of pka values of amino acids by titration. [Link]
-
ResearchGate. How to separate amino acid enantiomers?. [Link]
-
MMCD. 2-AMINO-3-PHENYLBUTANOIC ACID HYDROCHLORIDE | CAS 59850-51-0. [Link]
-
Patsnap. Preparation method of 2-amino-2-phenylbutyric acid. [Link]
-
Scribd. Determination of The Pka Values of An Amino Acid. [Link]
-
Taylor & Francis Online. A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. [Link]
-
ResearchGate. Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. [Link]
-
University of York. Chemical shifts. [Link]
-
Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]
-
PubChem. 2-Amino-3-phenylbutanoic acid. [Link]
- Google Patents. Preparation method for 4-amino-3-phenylbutyric acid.
-
PubChem. 2-Amino-2-phenylbutyric acid. [Link]
-
Medizinische Fakultät Münster. Amino acids. [Link]
-
Solubility of Things. Phenibut. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]
-
Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link]
-
OSTI.GOV. The Mass Spectra of the a-,Amino Acids. [Link]
-
DrugFuture. 4-Amino-3-phenylbutyric Acid. [Link]
-
PubChem. Phenibut. [Link]
Sources
- 1. 202660010 [thermofisher.com]
- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 3. scispace.com [scispace.com]
- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-phenylbutyric acid 96 5438-07-3 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. hmdb.ca [hmdb.ca]
- 8. who.int [who.int]
- 9. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 10. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
